molecular formula C13H21NO4 B151441 (3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid CAS No. 442877-23-8

(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid

Cat. No. B151441
M. Wt: 255.31 g/mol
InChI Key: QGUILIYSENMTGT-PBINXNQUSA-N
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Description

The compound is a derivative of hexahydrocyclopentapyrrolone, which is a bicyclic structure that serves as an essential pharmacophore for various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and synthesis methods can offer insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of closely related compounds involves multi-step processes that are optimized for large-scale production. For instance, the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, includes a one-pot process with debenzylation and ring hydrogenation steps . Similarly, the synthesis of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves an oxidative cleavage using KMnO4, highlighting a cost-effective and high-yielding process . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely features a bicyclic system with a cyclopentapyrrole core, as suggested by the related compounds in the provided papers. The stereochemistry indicated by the (3aR,5r,6aS) configuration suggests specific three-dimensional orientations of the substituents around the bicyclic framework, which can be crucial for the compound's biological activity.

Chemical Reactions Analysis

The related compounds are intermediates for pharmacologically active molecules, indicating that they undergo further chemical transformations to yield the final therapeutic agents. For example, the tert-butyl group is a common protecting group that can be removed under acidic conditions, as demonstrated in the one-step continuous flow synthesis of pyrrole-3-carboxylic acids . This type of reaction could be relevant for the compound when considering its potential applications and further chemical modifications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid are not provided, the properties of similar compounds can be inferred. These compounds are likely to be solid at room temperature and may exhibit moderate solubility in organic solvents due to the presence of the tert-butoxycarbonyl group. The bicyclic structure could also impart a degree of rigidity to the molecule, potentially affecting its reactivity and interaction with biological targets.

Scientific Research Applications

Synthesis and Pharmacological Significance

(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid plays a significant role in the synthesis of pharmacologically important intermediates. Bahekar et al. (2017) developed a cost-effective, high-yielding, and commercially viable process for the synthesis of a related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, highlighting its importance in diversified pharmacological activities (Bahekar et al., 2017).

Structural and Chemical Properties

Several studies have focused on the structural and chemical properties of compounds related to (3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid. For instance, Yuan et al. (2010) described the crystal structure of a similar compound, providing insights into its molecular conformation and potential chemical interactions (Yuan et al., 2010).

Applications in Organic Synthesis

The compound and its derivatives have been utilized in various organic synthesis processes. For example, Naveen et al. (2007) synthesized a derivative of the compound using iso-butoxycarbonyl chloride, highlighting its utility in organic synthesis and crystallography (Naveen et al., 2007).

Role in Development of Novel Molecules

The compound is instrumental in the development of novel molecules with potential pharmaceutical applications. Rossi et al. (2007) demonstrated the synthesis of diverse molecules starting from a derivative of this compound, indicating its versatility in the creation of novel chemical entities (Rossi et al., 2007).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, particularly the use of flow microreactor systems . This could lead to more efficient and sustainable production methods.

properties

IUPAC Name

(3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUILIYSENMTGT-PBINXNQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801112440
Record name Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aα,5α,6aα)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid

CAS RN

1401464-09-2, 442877-23-8
Record name Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aα,5α,6aα)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3aR,5R,6aS)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the diethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.0]octane-7,7-dicarboxylate (10.5 g, 29.5 mmol) was added water (25 mL) and concentrated (12 N) hydrochloric acid (75 mL). The mixture was heated at reflux for 8 h. The volatiles were evaporated, and the residue was dissolved in water (10 mL) and the pH of the solution was adjusted to pH 8 with 10% aqueous sodium bicarbonate. Di-tert-butyl dicarbonate (8.5 g, 39 mmol) in tert-butanol (60 mL) was added and the reaction was stirred overnight at ambient temperature. Ethyl acetate (100 mL) was added to the reaction and the pH of the solution was adjusted to pH 3 with 2 M aqueous hydrochloric acid. The aqueous layer was extracted with ethyl acetate (200 mL). The organic layer was washed with water (2×200 mL) and brine (100 mL), dried (anhydrous sodium sulfate), concentrated (rotary evaporation), and purified by silica gel column chromatography to give 5.1 g of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.0]octane-7-carboxylic acid, as a white solid (1H NMR (CDCl3, 300 MHz): δ 3.59-3.40 (m, 2H), 3.36-3.05 (m, 2H), 3.02-2.76 (m, 2H), 2.65-2.60 (m, 1H), 2.24-2.04 (m, 2H), 1.85-1.66 (m, 2H), 1.46 (s, 9H); MS (m/z): 256 (M+1), 200 (M+1-56)).
Name
diethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.0]octane-7,7-dicarboxylate
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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